Cas no 1607838-08-3 (tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate)

Tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate is a specialized intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its key structural features include a bromo-substituted pyridine ring and a trifluoromethyl group, which enhance reactivity and enable selective functionalization. The tert-butyl carbamate (Boc) protecting group ensures stability during synthetic transformations while allowing deprotection under mild acidic conditions. This compound is widely used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the bromine substituent's versatility. Its high purity and well-defined reactivity make it a reliable building block for constructing complex heterocyclic frameworks.
tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate structure
1607838-08-3 structure
Product name:tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate
CAS No:1607838-08-3
MF:C11H12BrF3N2O2
MW:341.12439250946
MDL:MFCD28505063
CID:4702330
PubChem ID:90111891

tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate
    • tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
    • tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate
    • MDL: MFCD28505063
    • Inchi: 1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-8-7(11(13,14)15)4-6(12)5-16-8/h4-5H,1-3H3,(H,16,17,18)
    • InChI Key: OIBAQYOXMCTYAP-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C(F)(F)F)=C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 340.00342 g/mol
  • Monoisotopic Mass: 340.00342 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 51.2
  • Molecular Weight: 341.12

tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19508117-0.1g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
0.1g
$615.0 2023-09-17
Enamine
EN300-19508117-0.05g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
0.05g
$587.0 2023-09-17
Enamine
EN300-19508117-5.0g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
5g
$1945.0 2023-05-25
Enamine
EN300-19508117-10g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
10g
$3007.0 2023-09-17
eNovation Chemicals LLC
D487722-5g
tert-butyl 5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate
1607838-08-3 95%
5g
$1200 2024-08-03
Enamine
EN300-19508117-1.0g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
1g
$671.0 2023-05-25
Enamine
EN300-19508117-0.5g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
0.5g
$671.0 2023-09-17
Enamine
EN300-19508117-2.5g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
2.5g
$1370.0 2023-09-17
Enamine
EN300-19508117-0.25g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
0.25g
$642.0 2023-09-17
Enamine
EN300-19508117-10.0g
tert-butyl N-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]carbamate
1607838-08-3
10g
$2884.0 2023-05-25

Additional information on tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate

Introduction to Tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate (CAS No. 1607838-08-3)

Tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate, identified by its CAS number 1607838-08-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, characterized by its unique structural features, including a tert-butyl carbamate moiety and substituents such as 5-bromo and 3-(trifluoromethyl). These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate molecule exhibits a high degree of functional diversity, which is primarily attributed to the presence of halogen atoms and fluorine-containing groups. The bromo substituent at the 5-position of the pyridine ring enhances electrophilic aromatic substitution reactions, while the trifluoromethyl group at the 3-position introduces steric hindrance and electronic effects that modulate reactivity. These features make the compound an attractive scaffold for designing molecules with enhanced binding affinity and metabolic stability.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human diseases. Pyridine derivatives, in particular, have been extensively explored due to their broad spectrum of biological activities. The N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate moiety in this compound serves as a privileged structure that has been leveraged in drug discovery efforts. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzyme targets involved in cancer progression. The tert-butyl carbamate group not only provides a site for further derivatization but also contributes to the overall solubility and bioavailability of the resulting drug candidates.

One of the most compelling aspects of tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel analogs with improved pharmacokinetic profiles and reduced off-target effects. The strategic placement of fluorine atoms, such as the trifluoromethyl group, is particularly noteworthy, as fluorine substitution is known to enhance lipophilicity and binding interactions with biological targets. This has led to several promising candidates entering preclinical development for conditions ranging from oncology to inflammatory diseases.

The synthesis of tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps typically include halogenation reactions at specific positions on the pyridine ring, followed by carbamate formation using appropriate activating agents. The use of advanced synthetic methodologies ensures high yields and purity, which are critical for pharmaceutical applications. Additionally, modern techniques such as flow chemistry have been employed to streamline production processes, making large-scale synthesis more feasible.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding partners for tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate derivatives. Molecular docking studies have revealed interactions with proteins involved in metabolic pathways and signal transduction cascades. These insights have guided medicinal chemists in optimizing lead structures for better therapeutic efficacy. Furthermore, crystallographic analyses of protein-ligand complexes have provided detailed structural information that aids in rational drug design.

The pharmacological evaluation of compounds derived from N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate has shown promising results in preclinical models. For example, derivatives targeting Bruton's tyrosine kinase (BTK) have demonstrated efficacy in treating B-cell malignancies due to their ability to inhibit kinase activity and disrupt disease pathways. Similarly, analogs designed to interact with Janus kinases (JAKs) have shown potential in modulating inflammatory responses. These findings underscore the importance of this scaffold in developing next-generation therapeutics.

The industrial application of tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-ylcarbamate extends beyond academic research into commercial drug development programs. Pharmaceutical companies have incorporated this compound into their libraries as a starting point for generating novel drug candidates with improved properties such as selectivity and duration of action. The versatility of its structure allows for modifications at multiple positions, enabling fine-tuning of pharmacological profiles according to specific therapeutic needs.

As research continues to evolve, new methodologies for synthesizing and functionalizing pyridine derivatives like tert-butyl N-5-bromo-3-(trifluoromethyl)pyridin-2-yIcarbamate are being developed. Advances in green chemistry principles have also influenced synthetic strategies, emphasizing sustainability and reduced environmental impact. Techniques such as biocatalysis and photochemical reactions offer innovative ways to construct complex molecules while minimizing waste generation.

The future prospects for compounds based on this scaffold remain highly encouraging. Ongoing clinical trials are evaluating several derivatives for their efficacy against various diseases, with preliminary results indicating significant therapeutic potential. As our understanding of biological mechanisms deepens, so too does our ability to design molecules that precisely target disease-causing pathways without unintended consequences.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司